
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H21FN4O2S and its molecular weight is 436.51. The purity is usually 95%.
BenchChem offers high-quality (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of 11 β-Hydroxysteroid Dehydrogenase Type 1
This compound is known to inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1). This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms in cells. By inhibiting this enzyme, the compound can potentially be used to treat disorders that are ameliorated by the inhibition of 11 β-HSD1 .
Treatment of Metabolic Syndrome
Metabolic syndrome includes disorders such as type 2 diabetes and obesity, and associated disorders including insulin resistance, hypertension, lipid disorders, and cardiovascular disorders such as ischemic (coronary) heart disease. This compound has potential applications in the treatment of these disorders .
Treatment of CNS Disorders
The compound has potential applications in the treatment of central nervous system (CNS) disorders such as mild cognitive impairment and early dementia, including Alzheimer’s disease .
Use in Therapeutic Compounds
The compound pertains generally to the field of therapeutic compounds. It can be used in the development of pharmaceutical compositions .
Use in Electrochromic Devices
The compound has potential applications in the field of electrochromic devices. These devices change their color when an electric field is applied. The compound can be used as an anodic material in these devices .
Use in Energy Storage Devices
Electrochromic materials have received much interest owing to their probable utilizations in energy storage devices. The compound can potentially be used in the development of these devices .
Mechanism of Action
Target of Action
The primary target of the compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol .
Mode of Action
The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone interacts with its target, 11 β-HSD1, by inhibiting its activity . This inhibition prevents the conversion of cortisone to cortisol, thereby reducing the levels of active cortisol .
Biochemical Pathways
The inhibition of 11 β-HSD1 by (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone affects the glucocorticoid pathway . This pathway is involved in various physiological processes, including immune response, metabolism, and stress response .
Result of Action
The molecular and cellular effects of the action of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involve a decrease in the levels of active cortisol due to the inhibition of 11 β-HSD1 . This can lead to the amelioration of disorders associated with excessive cortisol, such as metabolic syndrome, type 2 diabetes, obesity, hypertension, lipid disorders, and certain cardiovascular and CNS disorders .
Action Environment
The action, efficacy, and stability of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can be influenced by various environmental factors. For instance, pH can affect the stability of similar compounds . .
properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2S/c24-19-5-3-16(4-6-19)18-11-20(25-12-18)23(29)28-8-1-2-15(13-28)10-21-26-22(27-30-21)17-7-9-31-14-17/h3-7,9,11-12,14-15,25H,1-2,8,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVDLEVBWPJKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)CC4=NC(=NO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2573017.png)
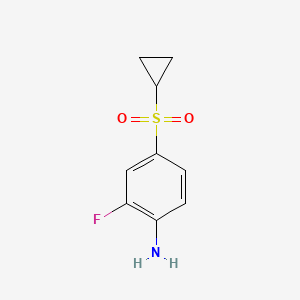
![N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2573020.png)
![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2573023.png)


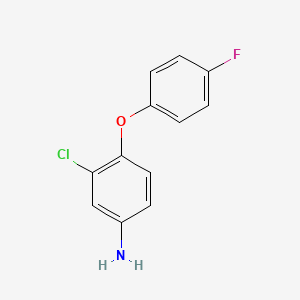
![N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2573033.png)
![Methyl (E)-4-oxo-4-[4-[(2-phenylacetyl)amino]piperidin-1-yl]but-2-enoate](/img/structure/B2573034.png)
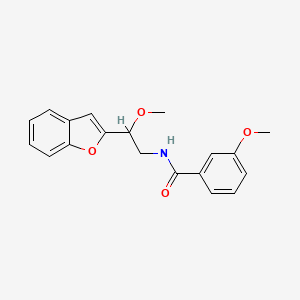
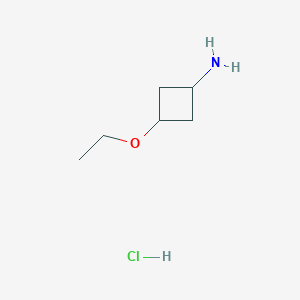
![2-benzamido-N-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2573037.png)
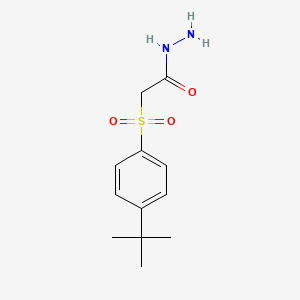
![(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573040.png)